molecular formula C21H29N3O4 B600996 Lisinopril S,S,S-Diketopiperazine CAS No. 328385-86-0

Lisinopril S,S,S-Diketopiperazine

Cat. No. B600996
M. Wt: 387.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lisinopril S,S,S-Diketopiperazine is a certified reference material and pharmaceutical secondary standard . It is related to Lisinopril , an orally active angiotensin-converting enzyme (ACE) inhibitor .


Synthesis Analysis

This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques . It is used in monitoring and controlling impurity levels in Lisinopril and its related formulations as per International Conference on Harmonization (ICH) formulated guidelines .


Molecular Structure Analysis

The empirical formula of Lisinopril S,S,S-Diketopiperazine is C21H29N3O4 . The synonyms for this compound include (S)-2- { (3S,8aS)-3- (4-Aminobutyl)-1,4-dioxohexahydropyrrolo [1,2-a]pyrazin-2 (1H)-yl}-4-phenylbutanoic acid, and (2S)-2- [ (3S,8aS)-3- (4-Aminobutyl)-1,4-dioxohexahydropyrrolo [1,2-a]pyrazin-2 (1H)-yl]-4-phenylbutanoic acid .


Chemical Reactions Analysis

As a certified reference material and pharmaceutical secondary standard, Lisinopril S,S,S-Diketopiperazine is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .


Physical And Chemical Properties Analysis

The CAS Number of Lisinopril S,S,S-Diketopiperazine is 328385-86-0 . The molecular weight is 387.47 . The product is stored at a temperature of 2-8°C .

Scientific Research Applications

Kinetics and Intramolecular Cyclization

  • The intramolecular cyclization of lisinopril to diketopiperazine in solid phase was studied using Fourier Transform Infrared (FT-IR) microscopy, revealing an activation energy of approximately 327 kJ/mol for the cyclization reaction (Widjaja & Tan, 2008).

Purification of Diastereomers

  • High-speed Countercurrent Chromatography (HSCCC) has been applied for the purification of diastereomers of Lisinopril Diketopiperazine, which occur due to overheating during synthesis (Whiteside et al., 2001).

Chromatographic Analysis

  • Chromatographic behavior of lisinopril and its degradation products, including diketopiperazine, was investigated, showing that temperature and pH influence peak shape and chromatographic analysis (Kocijan et al., 2001).

Stereochemical Investigations

  • NMR spectroscopy was used for stereochemical analysis of diketopiperazine derivatives of lisinopril, providing insights into configurational assignments and conformational characteristics (Demeter et al., 1998).

Kinetics of Degradation

  • The kinetics of degradation of lisinopril in solid phase and the formation of diketopiperazine as a major decomposition product was studied, contributing to understanding the stability of the drug (Stanisz, 2005).

Analytical Method Validation

  • A chromatographic method was validated for simultaneous determination of lisinopril and its impurities, including diketopiperazine, in pharmaceuticals (Ivanović et al., 2007).

Thermal-Dependent Processes

  • Differential Scanning Calorimetry and Thermogravimetric Analysis were used to investigate the dehydration and intramolecular cyclization of lisinopril, providing critical data on drug stability (Wang et al., 2000).

Methods of Analysis

  • A comprehensive review was conducted on various analytical methods for determining lisinopril, including chromatographic and spectroscopic methods, highlighting the drug's analysis in pharmaceutical preparations (Gul et al., 2016).

Drug Interaction Studies

  • A study on the impact of green tea catechin ingestion on the pharmacokinetics of lisinopril revealed significant changes in absorption and efficacy, contributing to understanding drug-nutrient interactions (Misaka et al., 2020).

Molecular Mechanics

  • Molecular mechanics potential energy function of Lisinopril was performed using conformational analysis and geometry optimization, aiding in understanding the molecular properties of the drug (Otuokere, 2014).

properties

IUPAC Name

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisinopril S,S,S-Diketopiperazine

CAS RN

328385-86-0
Record name Lisinopril S,S,S-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISINOPRIL S,S,S-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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